Spiro[2.6]nonan-1-amine hydrochloride
Overview
Description
Spiro[2.6]nonan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
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Biological Activity
Spiro[2.6]nonan-1-amine hydrochloride is a spirocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
This compound is characterized by its unique spirocyclic structure, which influences its interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties and enhance its efficacy in different applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer activities. The exact mechanisms depend on the target and context of use, but they often involve modulation of protein functions critical for cell survival and proliferation .
Antimicrobial Activity
Research has indicated that spirocyclic compounds like this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, which warrants further exploration for potential therapeutic applications .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that spirocyclic structures can induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades involved in cell survival. For instance, compounds structurally related to Spiro[2.6]nonan-1-amine have demonstrated the ability to inhibit tumor growth in preclinical models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is essential.
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|---|
This compound | Spirocyclic | Moderate | High | Unique ring size and functional groups |
Spiro[3.5]nonan-7-amine hydrochloride | Spirocyclic | Low | Moderate | Different ring size |
Spiro[2.6]nonan-7-amine hydrochloride | Spirocyclic | Moderate | Low | Similar structure but different functional group positioning |
This table illustrates that while there are similarities among these compounds, the specific arrangement of functional groups in this compound may confer distinct biological activities that are advantageous for therapeutic development.
Case Studies
Several case studies highlight the biological efficacy of spirocyclic compounds:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various spirocyclic compounds against MRSA, revealing that certain derivatives exhibited significant inhibition at low concentrations (MIC values ≤ 30 μg/mL) .
- Anticancer Potential : In a preclinical model of breast cancer, a related spiro compound demonstrated a 50% reduction in tumor volume compared to controls when administered at therapeutic doses .
- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cell cycle regulation, suggesting a mechanism for its anticancer effects .
Properties
IUPAC Name |
spiro[2.6]nonan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-7-9(8)5-3-1-2-4-6-9;/h8H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQQWWKGRSSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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